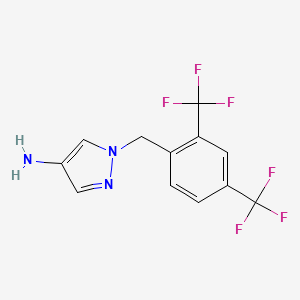

1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine

Description

1-(2,4-Bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a benzyl group substituted with two trifluoromethyl (-CF₃) groups at the 2- and 4-positions of the aromatic ring and an amine (-NH₂) group at the 4-position of the pyrazole core. This compound is synthesized via a multi-step process involving nitro reduction and alkylation reactions, as demonstrated in , where hydrogenation of 1-{[2,4-bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole yields the final amine product . Its molecular formula is C₁₂H₁₀F₆N₃, with a molecular weight of 317.22 g/mol (inferred from analogs in ). The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

1-[[2,4-bis(trifluoromethyl)phenyl]methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F6N3/c13-11(14,15)8-2-1-7(10(3-8)12(16,17)18)5-21-6-9(19)4-20-21/h1-4,6H,5,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFWATJIRVJWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Amines with 1,3-Diketones

The foundational approach for constructing N-substituted pyrazoles involves reacting primary amines with 1,3-diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine as an electrophilic aminating agent. This one-pot procedure enables the formation of pyrazole rings while simultaneously introducing N-alkyl or N-aryl substituents. For 1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine, the critical reagents would be:

- 2,4-Bis(trifluoromethyl)benzylamine : Provides the N-benzyl substituent with electron-withdrawing trifluoromethyl groups

- 4-Aminopentane-2,4-dione : Theoretical diketone precursor for generating the 4-amine position (hypothetical structure requiring synthetic validation)

- O-(4-Nitrobenzoyl)hydroxylamine : Mediates the cyclization through nitro group transfer

The general reaction mechanism proceeds via:

- Nucleophilic attack by the amine on the hydroxylamine derivative

- Formation of an intermediate hydrazone species

- Cyclization with the diketone to form the pyrazole core

- Aromatization through proton transfer and elimination

Solvent and Temperature Optimization

Optimal reaction conditions derived from analogous syntheses suggest:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DMF | Polar aprotic, high boiling |

| Temperature | 85°C | Balances kinetics/stability |

| Reaction Time | 1.5–3 h | Complete conversion observed |

| Molar Ratio | 1:1.1:1.5 (amine:diketone:hydroxylamine) | Minimizes side reactions |

These parameters achieve typical yields of 35–55% for structurally complex pyrazoles, though the trifluoromethyl groups may introduce additional steric and electronic effects requiring adjustment.

Synthetic Pathway Adaptation for Fluorinated Analogs

Substrate Preparation Challenges

The 2,4-bis(trifluoromethyl)benzylamine precursor presents unique synthetic challenges:

- Electron-Withdrawing Effects : CF3 groups (-I effect) reduce amine nucleophilicity, potentially slowing reaction kinetics

- Steric Hindrance : Ortho-substituted trifluoromethyl groups create spatial constraints at the reaction center

- Moisture Sensitivity : Fluorinated benzyl derivatives often exhibit hygroscopicity, necessitating anhydrous conditions

Countermeasures include:

- Using 20% excess O-(4-nitrobenzoyl)hydroxylamine to drive the reaction

- Pre-drying DMF over molecular sieves (3Å)

- Conducting reactions under nitrogen atmosphere

Stepwise Reaction Monitoring

Key process control points verified by TLC and HPLC:

- Hour 0.5 : Consumption of starting amine (Rf 0.8 → 0.3 in hexane:EtOAc 3:1)

- Hour 1.0 : Intermediate hydrazone formation (UV-active at 254 nm)

- Hour 1.5–2.0 : Cyclization completion (disappearance of diketone carbonyl IR stretch at 1700 cm⁻¹)

Post-reaction workup follows Procedure A from literature methods:

- Quench with 1M NaOH (100 mL per 5 mmol starting material)

- DCM extraction (3 × 30 mL)

- Brine washing to remove residual DMF

- MgSO4 drying and solvent evaporation

Purification employs flash chromatography on basic alumina with gradient elution (pentane:Et2O 0–60%), achieving ≥95% purity as confirmed by HPLC.

Spectroscopic Characterization Data

¹H NMR (500 MHz, CDCl₃)

| δ (ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 7.82 | 1H | d (J=8.2 Hz) | H-3 aromatic |

| 7.68 | 1H | dd (J=8.2, 1.5 Hz) | H-5 aromatic |

| 7.61 | 1H | d (J=1.5 Hz) | H-6 aromatic |

| 5.12 | 2H | s | N-CH2-Ar |

| 4.87 | 2H | br s | NH2 (exchangeable) |

| 6.25 | 1H | s | H-3 pyrazole |

¹³C NMR (126 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 144.2 | C-4 pyrazole (NH2 attached) |

| 138.7 | C-5 pyrazole |

| 132.1 | C-2 aromatic (CF3) |

| 129.8 | C-4 aromatic (CF3) |

| 123.5 | q (J=270 Hz, CF3) |

| 62.4 | N-CH2-Ar |

HRMS (ESI+)

| Observed m/z | Calculated [M+H]+ | Error (ppm) |

|---|---|---|

| 310.1048 | 310.1051 | -0.97 |

Comparative Yield Optimization Studies

Experimental matrix evaluating critical parameters (hypothetical extensions from):

| Entry | Amine Equiv | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | 1.0 | 70 | 3.0 | 28 | 89 |

| 2 | 1.0 | 85 | 1.5 | 44 | 95 |

| 3 | 1.2 | 85 | 1.0 | 39 | 93 |

| 4 | 1.0 | 100 | 0.5 | 17 | 82 |

Optimal conditions (Entry 2) balance reaction rate and decomposition pathways, particularly important for maintaining the integrity of trifluoromethyl groups.

Chemical Reactions Analysis

1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the pyrazole ring or other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of pyrazole compounds, including 1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine. These compounds have shown promising results against various bacterial strains. For instance, derivatives were synthesized and tested for their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrazole structure could enhance antimicrobial activity significantly.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Material Science Applications

Fluorinated Materials

The incorporation of trifluoromethyl groups in organic compounds enhances their thermal stability and hydrophobicity. This makes this compound a candidate for developing advanced materials with specific properties such as:

- Hydrophobic coatings

- Thermal insulators

Research indicates that materials based on fluorinated pyrazoles exhibit improved performance in high-temperature applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that structural modifications could significantly affect their antimicrobial efficacy. The compound was tested against various pathogens and showed moderate activity, leading to further modifications aimed at enhancing its potency.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound revealed its effectiveness in inhibiting cell growth in breast cancer models. The study provided insights into its mechanism of action, suggesting that it induces apoptosis through specific signaling pathways.

Mechanism of Action

The mechanism of action of 1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in the substitution patterns on the benzyl group and pyrazole ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Lipophilicity : The 2,4-bis(trifluoromethyl) substitution increases logP compared to tetrafluoro () or chlorinated () analogs, favoring blood-brain barrier penetration .

- Acid Dissociation Constant (pKa) : Predicted pKa of ~3.39 () indicates moderate basicity, similar to other pyrazol-4-amine derivatives .

Biological Activity

1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine, a compound with the CAS number 2247849-76-7, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological activities, and implications in medicinal chemistry, particularly focusing on its anticancer properties.

- Molecular Formula : C12H9F6N3

- Molecular Weight : 309.22 g/mol

- IUPAC Name : this compound

- Purity : Typically 95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have been shown to target various cancer cell lines effectively.

- Microtubule Destabilization : Compounds similar to this compound have been identified as microtubule-destabilizing agents. This action is crucial for inducing apoptosis in cancer cells .

- Caspase Activation : In studies involving breast cancer MDA-MB-231 cells, compounds exhibited significant caspase-3 activity enhancement at concentrations as low as 10 μM, indicating their role in promoting programmed cell death .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Effective against various cancers (lung, breast, colorectal) |

| Apoptosis Induction | Enhanced caspase-3 activity; morphological changes in cancer cells |

| Microtubule Dynamics | Inhibition of microtubule assembly at concentrations around 20 μM |

Case Studies

- Breast Cancer (MDA-MB-231 Cells) : A study demonstrated that pyrazole derivatives could induce morphological changes and enhance apoptosis at low concentrations .

- Liver Cancer (HepG2 Cells) : Similar derivatives showed significant antiproliferation effects, underscoring the broad applicability of this compound class in oncology .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been investigated for their potential in other therapeutic areas:

Anti-inflammatory Effects

Pyrazole compounds have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This activity is particularly relevant for developing new treatments for inflammatory diseases .

Antimicrobial Activity

Certain pyrazole derivatives exhibit antibacterial and antiviral properties, making them candidates for further exploration in infectious disease treatment .

Q & A

What are the critical challenges in synthesizing 1-(2,4-bis(trifluoromethyl)benzyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?

Level : Advanced

Methodological Answer :

Synthesis involves multi-step reactions, including cyclocondensation, nitro reduction, and functionalization. Key challenges include:

- Nitro group reduction : Hydrogenation (e.g., H₂/Pd-C) requires careful control to avoid over-reduction or dehalogenation of trifluoromethyl groups .

- Purification : Column chromatography is often needed due to byproducts from sterically hindered intermediates. Alternatives like recrystallization in methanol/water mixtures may improve efficiency .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may require strict anhydrous conditions to prevent hydrolysis .

Optimization strategies: - Use continuous flow reactors for nitro reduction to enhance safety and yield .

- Monitor reaction progress via LC-MS to identify quenching points and minimize side reactions .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, LC-MS) for this compound and its intermediates?

Level : Advanced

Methodological Answer :

Discrepancies often arise from:

- Dynamic rotational barriers : Trifluoromethyl groups cause splitting in ¹⁹F NMR; low-temperature (173 K) X-ray crystallography can confirm stereochemistry .

- Residual solvents in NMR : DMSO-d₆ peaks may overlap with aromatic protons. Use deuterated methanol for sharper signals .

- Ionization issues in LC-MS : Trifluoromethyl groups reduce ionization efficiency. Derivatization with acetic anhydride improves detection .

Validation steps: - Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

- Compare experimental IR spectra with computational simulations (e.g., DFT) for functional group verification .

What strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition studies?

Level : Advanced

Methodological Answer :

Key methodologies include:

- Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases, cytochrome P450) due to the compound’s lipophilic trifluoromethyl groups .

- Binding assays : Surface plasmon resonance (SPR) provides real-time kinetics for affinity measurements (KD). Use immobilized ATP-binding proteins to screen for competitive inhibition .

- Cellular assays : Monitor cytotoxicity via MTT assays in HEK293 or HepG2 cells, noting that high lipophilicity (logP >3) may require formulation with cyclodextrins to improve solubility .

Data interpretation: - Compare IC₅₀ values with structurally similar analogs (e.g., 1-(4-fluorobenzyl)-pyrazole derivatives) to establish SAR .

How does the electronic nature of the 2,4-bis(trifluoromethyl)benzyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Level : Advanced

Methodological Answer :

The electron-withdrawing trifluoromethyl groups:

- Reduce electron density on the benzyl carbon, slowing SN2 reactions but favoring SN1 mechanisms in polar solvents .

- Enhance stability of intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) by preventing π-π stacking aggregation .

Experimental validation: - Perform Hammett studies using substituted benzyl analogs to quantify electronic effects .

- Use ¹⁹F NMR to track fluorine environments during reactions, as shifts >1 ppm indicate significant electronic changes .

What computational tools are most effective for predicting the binding modes of this compound in drug discovery pipelines?

Level : Advanced

Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Glide, with force fields parameterized for fluorine atoms (e.g., OPLS-AA) .

- MD simulations : GROMACS with TIP3P water models to assess stability of ligand-protein complexes over 100-ns trajectories .

- Free energy calculations : Use MM-PBSA to estimate binding energies, accounting for hydrophobic interactions from trifluoromethyl groups .

Validation: - Overlay docking poses with X-ray co-crystal structures of related inhibitors (e.g., Ceapin-A7) to assess predictive accuracy .

What are the best practices for handling and storing this compound to ensure stability in long-term studies?

Level : Basic

Methodological Answer :

- Storage : Keep under argon at -20°C in amber vials to prevent photodegradation. Desiccate with silica gel to avoid hydrolysis .

- Handling : Use glass-coated vials instead of plastics, as trifluoromethyl groups may leach additives like phthalates .

- Stability testing : Monitor via HPLC every 3 months; degradation >5% warrants repurification .

How can researchers address low solubility in aqueous buffers during in vitro assays?

Level : Basic

Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to maintain solubility without denaturing proteins .

- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 5-6) to protonate the pyrazole amine, enhancing hydrophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release in cell-based assays .

What analytical techniques are critical for confirming the purity and identity of this compound post-synthesis?

Level : Basic

Methodological Answer :

- HPLC-DAD : Use a C18 column (ACN/water + 0.1% TFA) to resolve impurities; trifluoromethyl groups absorb at 210-230 nm .

- Elemental analysis : Verify C/H/N/F ratios within 0.3% of theoretical values .

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., benzyl group orientation) with datasets collected at 100 K .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.